2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide
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Overview
Description
The compound “2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide” is a chemical compound that contains an imidazo[1,2-a]pyridine moiety . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as the compound , has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis protocol for this compound was not found in the available literature.Scientific Research Applications
Synthesis and Biological Activity
- Imidazo[1,2-a]pyridines, including those structurally similar to 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide, have been synthesized and studied for their potential as antiulcer agents. Notably, some derivatives demonstrated cytoprotective properties in ethanol and hydrochloric acid models, although they lacked significant antisecretory activity (Starrett et al., 1989).
Experimental and Theoretical Studies in Functionalization Reactions
- Studies on the functionalization of imidazo[1,2-a]pyridines, closely related to the chemical , have been conducted. These include the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to various products including 3H-imidazo[4,5-b]pyridine derivatives (Yıldırım et al., 2005).
Cyclization Reactions for Synthesis
- Cyclization reactions involving ω-chloro-ω-acylaminoacetophenones and 2-aminopyridine have been utilized to create imidazo[1,2-a]pyridines with acylamide residues. These substances can be used for synthesizing heterocyclic bases (Drach et al., 1974).
Synthesis of Antimicrobial Agents
- The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, structurally similar to the chemical , was synthesized and used to create compounds with demonstrated antimicrobial properties (Ladani et al., 2009).
Antiviral Activity Studies
- Imidazo[1,2-a]pyridines, related to the compound , were designed and synthesized for evaluation as antirhinovirus agents. Their structural and synthetic methodologies were specifically tailored to enhance biological activity (Hamdouchi et al., 1999).
Polycondensation Studies
- Studies on the polycondensation of pyridine-2,6-dicarboxylic acid with di- and tetraamino compounds, including 2,3-diaminopyridine, have led to the synthesis of polyamides and imidazoles, providing insights into their solubility and thermal stability (Banihashemi et al., 1976).
Corrosion Inhibition Performance
- Imidazo[4,5-b]pyridine derivatives, structurally related to the chemical in focus, have been evaluated for their performance in inhibiting mild steel corrosion. This includes studies on their electrochemical and surface analysis (Saady et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety, such as this one, have been known to exhibit a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets, leading to their diverse bioactivity . The specific interaction of this compound with its targets would depend on the structural characteristics of both the compound and the target.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These interactions suggest that the compound could affect cell cycle regulation, calcium signaling, and neurotransmission, among other pathways.
Properties
IUPAC Name |
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O/c21-13-5-3-12(4-6-13)18-11-24-19-17(2-1-9-26(18)19)25-20(27)15-8-7-14(22)10-16(15)23/h1-11H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYZDSYJQZWGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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